Epronaz
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epronaz involves the reaction of 1,2,4-triazole with N-ethyl-N-propylcarbamoyl chloride and propylsulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Epronaz undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of its corresponding sulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Epronaz has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying herbicidal activity and the synthesis of triazole derivatives.
Biology: Investigated for its effects on plant physiology and metabolism.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals.
Mechanism of Action
Epronaz exerts its herbicidal effects by inhibiting the biosynthesis of essential fatty acids and proteins in target plants. It interferes with the electron transport chain in chloroplasts, leading to the disruption of photosynthesis and subsequent plant death. The molecular targets include key enzymes involved in fatty acid and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Benzadox
- Cyprazole
- Coconut diethanol amide (CDEA)
Uniqueness
Epronaz is unique due to its selective toxicity towards certain crops and its ability to control a wide range of weeds. Unlike some similar compounds, this compound is rapidly degraded in the environment, reducing its potential for long-term ecological impact .
Properties
IUPAC Name |
N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-4-7-14(6-3)11(16)15-9-12-10(13-15)19(17,18)8-5-2/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNUWLJAWRWKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207785 | |
Record name | 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59026-08-3 | |
Record name | Epronaz [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059026083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPRONAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F4VEG4EMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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